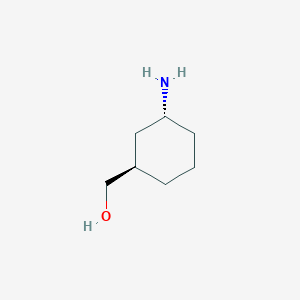

((1R,3R)-3-Aminocyclohexyl)methanol

Vue d'ensemble

Description

((1R,3R)-3-Aminocyclohexyl)methanol: is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of both an amino group and a hydroxyl group on the cyclohexane ring makes it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3R)-3-Aminocyclohexyl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 3-aminocyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired product with high stereoselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the product. The use of chiral catalysts and advanced purification techniques further enhances the efficiency of the industrial process.

Analyse Des Réactions Chimiques

Types of Reactions: ((1R,3R)-3-Aminocyclohexyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form cyclohexylamines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or carbamates.

Common Reagents and Conditions:

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: 3-Aminocyclohexanone or 3-Aminocyclohexanone derivatives.

Reduction: Cyclohexylamines.

Substitution: Amides, carbamates, or other substituted derivatives.

Applications De Recherche Scientifique

Chemistry: ((1R,3R)-3-Aminocyclohexyl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor in the synthesis of biologically active molecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its derivatives are explored for their pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of ((1R,3R)-3-Aminocyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various chemical interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparaison Avec Des Composés Similaires

Cyclohexylamine: Lacks the hydroxyl group, making it less versatile in chemical reactions.

3-Aminocyclohexanol: Similar structure but different stereochemistry, leading to different reactivity and applications.

Cyclohexanol: Lacks the amino group, limiting its use in certain synthetic applications.

Uniqueness: ((1R,3R)-3-Aminocyclohexyl)methanol’s unique combination of an amino and hydroxyl group on a chiral cyclohexane ring sets it apart from similar compounds. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Activité Biologique

((1R,3R)-3-Aminocyclohexyl)methanol is a chiral compound characterized by its cyclohexane structure with an amine and a hydroxymethyl group. Its molecular formula is , with a molecular weight of approximately 129.20 g/mol. The compound's stereochemistry, denoted as (1R,3R), plays a significant role in its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction may allow the compound to act as a ligand, modulating receptor activity and potentially leading to therapeutic effects in conditions such as pain and inflammation.

Biological Activity Overview

Research indicates that this compound may influence several biochemical pathways through its interactions with specific receptors. The compound has shown potential in:

- Modulating Enzyme Activity : Its structural similarities to known pharmacological agents suggest it could act as an agonist or antagonist at certain receptors, affecting enzyme function and cellular signaling pathways.

- Therapeutic Applications : Due to its ability to influence pain and inflammation pathways, this compound is being explored for its potential use in drug development.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| ((1S,3S)-3-Aminocyclohexyl)methanol | C7H15NO | Different stereochemistry affecting biological activity |

| ((1R,2R)-2-Aminocyclohexyl)methanol | C7H15NO | Distinct position of amino group influencing reactivity |

| tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate | C10H19N2O2 | Contains a carbamate group enhancing stability |

These comparisons highlight the importance of stereochemistry and functional group positioning in determining the biological properties of these compounds.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biological targets:

- In Vitro Studies : Research has demonstrated that this compound can effectively modulate receptor activity in cell-based assays. For instance, it was shown to influence the activity of specific kinases involved in cellular signaling pathways .

- Potential for Drug Development : Given its structural properties and biological activity, this compound is being investigated as a lead compound for developing new therapeutics aimed at treating conditions related to inflammation and pain management .

Propriétés

IUPAC Name |

[(1R,3R)-3-aminocyclohexyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMNUVOZLQPWTG-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.